2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline

NMDA receptor pharmacology glycine site antagonism stereochemical SAR

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline (CAS 132691-83-9), also designated CCM-dichloro-THQ, is a synthetic trans-configured tetrahydroquinoline dicarboxylic acid that functions as a competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor complex. The compound was developed at Merck Sharp & Dohme Research Laboratories through systematic optimization of the kynurenic acid scaffold, wherein replacement of the 4-keto group with a trans-carboxymethyl substituent on the 5,7-dichloro-1,2,3,4-tetrahydroquinoline core yielded a significant gain in both binding affinity and stereochemical discrimination.

Molecular Formula C12H11Cl2NO4
Molecular Weight 304.12 g/mol
CAS No. 132691-83-9
Cat. No. B141144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline
CAS132691-83-9
Synonyms2-carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline
CCM-dichloro-THQ
trans-2-carboxy-4-(carboxymethyl)5,7-dichloro-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H11Cl2NO4
Molecular Weight304.12 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)CC(=O)O
InChIInChI=1S/C12H11Cl2NO4/c13-6-3-7(14)11-5(2-10(16)17)1-9(12(18)19)15-8(11)4-6/h3-5,9,15H,1-2H2,(H,16,17)(H,18,19)
InChIKeyCHHZLBUNRQPRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline (CAS 132691-83-9): Glycine-Site NMDA Antagonist Procurement Specification


2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline (CAS 132691-83-9), also designated CCM-dichloro-THQ, is a synthetic trans-configured tetrahydroquinoline dicarboxylic acid that functions as a competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. The compound was developed at Merck Sharp & Dohme Research Laboratories through systematic optimization of the kynurenic acid scaffold, wherein replacement of the 4-keto group with a trans-carboxymethyl substituent on the 5,7-dichloro-1,2,3,4-tetrahydroquinoline core yielded a significant gain in both binding affinity and stereochemical discrimination [2]. The CAS registry number 132691-83-9 refers specifically to the trans-(±) racemate, which exhibits approximately 100-fold greater affinity for the glycine site than the corresponding cis diastereomer [1].

Why 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic In-Class Glycine-Site NMDA Antagonists


Generic substitution among glycine-site NMDA antagonists is precluded by three interdependent structural factors that govern target engagement: stereochemistry at the 2- and 4-positions, the nature of the 4-substituent hydrogen-bond acceptor, and the aromatic halogenation pattern. The cis diastereomer of this compound (compound 18) displays a 112-fold loss in binding affinity (IC50 15.0 μM vs 0.134 μM) due to a conformational preference for the receptor-inactive 2,4-di-pseudoaxial arrangement, whereas the trans isomer adopts the required 2-pseudoequatorial/4-pseudoaxial orientation [1]. Replacement of the 5,7-dichloro substitution pattern with alternative halogens alters potency in a position-dependent manner; for example, the 5-iodo-7-chloro analogue (6h) is markedly less potent (IC50 4.18 μM vs 0.134 μM) due to steric effects on conformational equilibrium [1]. Furthermore, the 4-carboxymethyl group cannot be exchanged for a 4-carboxyl or 4-carboxamido group without substantial loss of activity (e.g., dicarboxylate derivatives 8 and 9 show marked potency reduction relative to 6d and 7d), because the extended acetate side chain achieves optimal positioning of the anionic carboxylate within the 4-substituent binding pocket [1]. These stereochemical and structural requirements are not satisfied by other widely used glycine-site ligands such as 5,7-dichlorokynurenic acid (Ki = 79 nM vs [3H]glycine in rat cortical membranes) or L-689,560, each of which occupies the binding site through a distinct pharmacophoric geometry [2].

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline: Head-to-Head Quantitative Differentiation Evidence Against Comparators


Trans vs. Cis Diastereomer Binding Affinity: 112-Fold Stereochemical Discrimination at the NMDA Glycine Site

In the definitive 1992 structure-activity relationship study from Merck Sharp & Dohme, the trans-configured 4-acetic acid derivative (compound 17, the target compound) and its cis diastereomer (compound 18) were directly compared in a [3H]glycine radioligand displacement assay using rat cortical membranes. The trans isomer (target compound) exhibited an IC50 of 0.134 μM (134 nM), whereas the cis isomer showed an IC50 of 15.0 μM (15,000 nM), representing a 112-fold potency differential [1]. Conformational analysis by 1H NMR confirmed that the trans isomer adopts the receptor-active 2-pseudoequatorial/4-pseudoaxial conformation (J[HA-HB] = 12.4 Hz), while the cis isomer exists predominantly in the receptor-inactive 2,4-di-pseudoaxial conformation (J[HA-HB] < 7.0 Hz) [1]. The MeSH authoritative database entry for this compound explicitly notes that the '(trans)-isomer has 100 times more affinity towards receptor than (cis)-isomer; RN refers to the (trans)-isomer' [2].

NMDA receptor pharmacology glycine site antagonism stereochemical SAR

Superior Potency Over the Parent Lead Compound 5,7-Dichlorokynurenic Acid in the Same Assay System

Within the same J Med Chem 1992 publication, the trans-4-acetic acid derivative (compound 17, target compound) was directly compared with the parent lead compound 5,7-dichlorokynurenic acid (1d). In the [3H]glycine binding assay using rat cortical membranes, compound 17 achieved an IC50 of 0.134 μM, versus 0.56 μM for 5,7-dichlorokynurenic acid—a 4.2-fold improvement in binding affinity [1]. In the functional NMDA antagonism assay (Kb measured by [3H]TCP binding inhibition), compound 17 yielded a Kb of 1.2 μM compared to approximately 7 μM for 5,7-dichlorokynurenic acid, representing a 5.8-fold gain in functional potency [1]. The manuscript text explicitly states that 'trans-4-acetic acid derivative 17, which is more potent than the corresponding lead 5,7-dichlorokynurenic acid (1d)' [1]. It is important to note that absolute Ki values for 5,7-dichlorokynurenic acid reported elsewhere using oocyte electrophysiology (KB = 65 nM) or other radioligands (Ki = 79 nM vs [3H]glycine) differ from the values obtained in the Carling et al. study due to methodological differences, underscoring the importance of intra-study comparisons [2].

kynurenic acid derivatives lead optimization glycine site binding

AMPA Receptor Selectivity: >83-Fold Discrimination Against Non-NMDA Ionotropic Glutamate Receptors

Selectivity profiling reported in the Carling et al. 1992 study demonstrates that the target compound exhibits substantial discrimination between the NMDA glycine site and the AMPA receptor. Compound 17 showed a Ki value of >100 μM against AMPA receptors (measured by [3H]AMPA displacement), compared to a Kb of 1.2 μM at the NMDA glycine site, yielding a selectivity ratio of >83-fold [1]. The paper states: 'Compound 17 is also very selective (Ki vs AMPA > 100 μM; Kb vs NMDA, 1.2 μM)' [1]. This selectivity profile is particularly relevant when compared to 5,7-dichlorokynurenic acid, which, although also selective for the glycine site, has been reported to exhibit weaker discrimination against AMPA receptors in some assay configurations [2].

NMDA selectivity AMPA receptor off-target profiling

In Vivo Anticonvulsant Activity: Rare Systemic Efficacy Among Carboxylic Acid-Containing Glycine-Site Antagonists

The 1993 Bioorganic & Medicinal Chemistry Letters study by Carling et al. evaluated a series of trans-2-carboxy-4-substituted tetrahydroquinolines for anticonvulsant activity in the DBA/2 mouse audiogenic seizure model following systemic (i.p.) administration. Within this series, compound 17 (the target compound) was identified as one of the few tetrahydroquinolines with measurable systemic anticonvulsant activity [1]. Independent analysis of this compound series noted that 'it is the only compound containing a carboxylic acid that has measurable activity in this assay' [2]. This is pharmacologically significant because carboxylic acid-containing NMDA glycine site antagonists typically exhibit negligible brain penetration, as exemplified by 5,7-dichlorokynurenic acid, which is actively excluded from the brain by the blood-brain barrier [3]. The observation of systemic activity for compound 17 suggests that the tetrahydroquinoline scaffold with a trans-4-carboxymethyl substituent may possess physicochemical properties that enable partial CNS penetration, distinguishing it from the kynurenic acid class [1].

anticonvulsant activity in vivo pharmacology brain penetration

Simplified Synthetic Accessibility Versus L-689,560: A Structurally Less Complex Glycine-Site Antagonist Scaffold

L-689,560 (trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline) is widely used as a high-affinity glycine-site radioligand, with a reported Kd of 1.61–3.29 nM at recombinant human NR1 receptors [1]. However, its synthesis requires a multi-step sequence involving stereoselective introduction of a phenylaminocarbonylamino (ureido) group at the 4-position, with catalytic enantioselective Reissert-type reactions employed to access the active (-)-enantiomer [2]. In contrast, the target compound (compound 17) incorporates a simpler trans-4-carboxymethyl substituent introduced via Horner-Wadsworth-Emmons olefination followed by hydrogenation and hydrolysis, as described in Scheme VII of the 1992 J Med Chem paper [3]. While L-689,560 achieves approximately 80- to 100-fold higher binding affinity (Kd ~2–3 nM vs IC50 134 nM), the target compound's simpler architecture—lacking the phenylureido moiety and requiring fewer synthetic transformations—may offer advantages in cost-effective bulk synthesis and analog generation for SAR expansion [3]. The CCM-dichloro-THQ scaffold also presents two carboxylic acid handles amenable to prodrug derivatization (e.g., ester prodrugs), a strategy successfully employed in the evolution of L-691,470 from L-690,590 in the same chemical series [4].

medicinal chemistry synthetic tractability scaffold comparison

Recommended Research and Industrial Application Scenarios for 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline (CAS 132691-83-9)


Pharmacological Tool Compound for Isolating Glycine-Site Contributions to NMDA Receptor Signaling

The compound's verified 112-fold stereochemical specificity (trans vs cis) and >83-fold selectivity for the NMDA glycine site over AMPA receptors [1] make it suitable as a pharmacological tool for dissecting glycine co-agonist site contributions in native tissue preparations. In experimental protocols where complete glycine-site blockade is required without confounding activity at AMPA receptors, the compound can be used at concentrations of 1–10 μM (approximately 8–80 × Kb), with the cis diastereomer serving as an ideal negative control for confirming on-target effects [1]. This application is strengthened by the compound's structural distinction from both the kynurenic acid class and L-689,560, allowing orthogonal pharmacological validation when used alongside these established tools [2].

Reference Standard for Chiral and Diastereomeric Purity Validation in Glycine-Site Antagonist Quality Control

Given that the cis diastereomer exhibits only ~0.9% of the binding affinity of the trans isomer (IC50 15.0 μM vs 0.134 μM) [1], even minor cis contamination (e.g., 5% by weight) in a synthetic batch would produce a measurable reduction in apparent potency. The compound therefore serves as a stringent reference system for developing and validating chiral HPLC or capillary electrophoresis methods for diastereomeric purity assessment of tetrahydroquinoline-based NMDA antagonists. The large potency differential between diastereomers provides a built-in biological readout for confirming stereochemical integrity [1].

Scaffold for CNS-Penetrant Glycine-Site Antagonist Lead Optimization via Prodrug Strategy

The target compound represents a rare example of a dicarboxylic acid glycine-site antagonist with detectable systemic anticonvulsant activity in the DBA/2 mouse model, distinguishing it from brain-impermeant kynurenic acid derivatives such as 5,7-dichlorokynurenic acid [1][3]. Its two carboxylic acid groups provide dual derivatization sites for ester prodrug strategies, a precedent established in the same chemical series where the methyl ester prodrug L-691,470 achieved improved systemic anticonvulsant efficacy (ED50 31.5 mg/kg i.p.) [2]. Medicinal chemistry teams pursuing CNS drug discovery can employ this compound as a starting scaffold for designing brain-penetrant glycine-site antagonists with improved drug-like properties.

Calibration Ligand for Glycine-Site NMDA Binding Assay Development and Cross-Validation

With well-characterized binding parameters from the foundational SAR study (IC50 = 0.134 μM vs [3H]glycine; Kb = 1.2 μM vs NMDA in [3H]TCP functional assay) [1], this compound can serve as a calibration standard for establishing and cross-validating glycine-site binding assays across laboratories. Unlike higher-affinity radioligands such as [3H]L-689,560 (Kd = 1.61–3.29 nM), which may exhibit slow dissociation kinetics that complicate equilibrium binding measurements [4], the moderate affinity of the target compound (IC50 ~134 nM) yields more rapid equilibration, facilitating accurate determination of competitive binding parameters for novel test compounds [1].

Quote Request

Request a Quote for 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.